molecular formula C19H12N4S B2888873 (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 1017500-40-1

(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No.: B2888873
CAS No.: 1017500-40-1
M. Wt: 328.39
InChI Key: FUVCRFLBBQSVOV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12N4S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4S/c20-11-14(19-22-16-8-4-5-9-17(16)24-19)10-15-12-21-23-18(15)13-6-2-1-3-7-13/h1-10,12H,(H,21,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVCRFLBBQSVOV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through a Knoevenagel condensation reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and various aromatic aldehydes. This method has been optimized using microwave irradiation under solvent-free conditions, resulting in moderate yields (50% to 75%) and high purity of the product .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives containing the benzothiazole moiety exhibit significant antimicrobial properties. For example, compounds similar to (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile have shown efficacy against various bacterial strains including E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of compounds related to this structure. For instance, thiazole and pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring has been identified as crucial for enhancing cytotoxicity .

Anti-inflammatory Effects

The compound's structural analogs have been tested for anti-inflammatory activity, exhibiting effects comparable to indomethacin in carrageenan-induced edema models . This suggests that (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile may possess significant anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl and thiazole rings significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific targets. The incorporation of halogen atoms or electron-withdrawing groups often leads to increased potency against cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole and pyrazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis and various fungal strains. Compounds with similar structures to (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile demonstrated promising results, indicating potential for further development as antimicrobial agents .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that certain derivatives exhibited significant cytotoxicity against HT-29 and Jurkat cell lines, with some compounds achieving IC50 values lower than those of standard treatments . This highlights the therapeutic potential of this class of compounds in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.